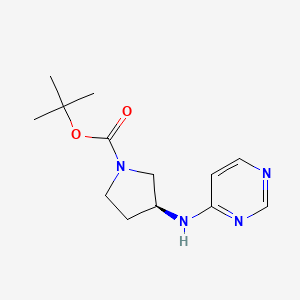

tert-Butyl (3S)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate

Description

tert-Butyl (3S)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protecting group and a pyrimidin-4-ylamino substituent at the 3-position of the pyrrolidine ring (S-configuration). This compound is significant in medicinal chemistry as a synthetic intermediate for drug discovery, particularly in kinase inhibitor development. Its stereochemistry and functional groups make it a versatile scaffold for further derivatization. The tert-butyl group enhances steric protection of the pyrrolidine nitrogen, while the pyrimidine moiety contributes to hydrogen-bonding interactions, influencing target binding affinity .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-7-5-10(8-17)16-11-4-6-14-9-15-11/h4,6,9-10H,5,7-8H2,1-3H3,(H,14,15,16)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBAVZIGQPFZOT-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2=NC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401127499 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-(4-pyrimidinylamino)-, 1,1-dimethylethyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401127499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448850-56-3 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-(4-pyrimidinylamino)-, 1,1-dimethylethyl ester, (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1448850-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-(4-pyrimidinylamino)-, 1,1-dimethylethyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401127499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing precursors.

Introduction of the Pyrimidin-4-ylamino Group: This step involves the nucleophilic substitution of a suitable pyrimidine derivative with the pyrrolidine ring.

Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in drug synthesis:

-

Conditions :

-

Key Product : (3S)-3-(Pyrimidin-4-ylamino)pyrrolidine-1-carboxylic acid

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The pyrimidine ring facilitates substitution reactions at electron-deficient positions (e.g., C-2 or C-4). This enables functionalization for structure-activity relationship (SAR) studies:

Alkylation and Cross-Coupling

The pyrrolidine nitrogen and pyrimidine amino group participate in alkylation and metal-catalyzed cross-coupling:

Pyrrolidine N-Alkylation

-

Conditions :

-

Example : Sp<sup>3</sup> C–H alkylation with cyclohexene yields tert-butyl 2-(cyclohexylmethyl)pyrrolidine-1-carboxylate (89% yield) .

Pyrimidine Amino Group Alkylation

Amide Bond Formation

The primary amine on the pyrimidine reacts with activated carbonyls (e.g., acid chlorides):

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzoyl chloride | DIPEA, DCM, 0°C → rt | 3-(4-Benzamido-pyrimidin-2-ylamino) | 78% | |

| Acetic anhydride | Pyridine, DMAP, rt | 3-(4-Acetamido-pyrimidin-2-ylamino) | 83% |

Deprotection of the Boc Group

Removal of the tert-butoxycarbonyl (Boc) group exposes the pyrrolidine nitrogen for further functionalization:

Oxidation Reactions

The pyrrolidine ring undergoes oxidation to form lactams or hydroxylated derivatives:

Stability and Reactivity Insights

Scientific Research Applications

Medicinal Chemistry

The primary application of tert-butyl (3S)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate lies in its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Case Studies

- Anticancer Activity: Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For example, studies on pyrimidine derivatives have shown promising results against various cancer cell lines, suggesting that this compound may have similar effects .

- Antimicrobial Properties: Another area of investigation is the compound's antimicrobial activity. Preliminary studies suggest that derivatives of pyrimidine can inhibit bacterial growth, indicating potential use as an antibiotic agent .

Biochemical Research

This compound can serve as a biochemical probe to study enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity can provide insights into metabolic disorders.

Data Table: Enzyme Interaction Studies

| Enzyme Target | Effect of Compound | Reference |

|---|---|---|

| Kinase A | Inhibition | |

| Dipeptidase | Modulation | |

| Cytochrome P450 | Substrate interaction |

Drug Design and Development

The compound's structure allows for modifications that can enhance its efficacy and reduce toxicity. Structure-activity relationship (SAR) studies are crucial in optimizing its pharmacological properties.

Optimization Strategies

- Substituent Variation: Altering the functional groups on the pyrimidine ring can lead to improved binding affinity to target proteins.

- Formulation Development: Investigating different formulations can enhance bioavailability and therapeutic effectiveness.

Mechanism of Action

The mechanism of action of tert-Butyl (3S)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and similar pyrrolidine derivatives:

Key Comparative Insights

Pyrimidine vs. Pyrazine Substitution

The pyrimidin-4-ylamino group in the target compound provides two nitrogen atoms in the aromatic ring, enabling stronger hydrogen-bond acceptor capacity compared to the pyrazin-2-ylamino analog (one nitrogen in the pyrazine ring). This difference may enhance binding to ATP pockets in kinase targets .

Bromopyridine and Methoxy Groups

The bromopyridine derivative () introduces halogenated reactivity for Suzuki-Miyaura cross-coupling, a feature absent in the target compound.

Allyl and Hydroxyl Functionalization

The allyl-hydroxyl analog () offers sites for click chemistry or epoxidation, enabling diversification into complex architectures. However, the hydroxyl group may reduce stability under acidic conditions compared to the target compound’s protected amine .

Amino and Dimethyl Substitution

The (4S)-4-amino-3,3-dimethyl derivative () exhibits steric hindrance from the dimethyl groups, which could restrict conformational flexibility.

Biological Activity

tert-Butyl (3S)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate is an organic compound notable for its structural features, including a pyrrolidine ring and a pyrimidine moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Molecular Formula : C13H20N4O2

Molecular Weight : 264.32 g/mol

CAS Number : 1448850-56-3

| Property | Value |

|---|---|

| Molecular Formula | C13H20N4O2 |

| Molecular Weight | 264.32 g/mol |

| CAS Number | 1448850-56-3 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or modulator of these targets, leading to various cellular responses. For instance, it has been studied for its potential as a biochemical probe in enzymatic studies, particularly in relation to kinase inhibition.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies

Several studies highlight the significance of pyrrolidine derivatives in drug discovery:

- A study examined a series of pyrrolidine-based compounds for their ability to inhibit various kinases involved in cancer proliferation. The results indicated that modifications to the pyrrolidine structure could lead to enhanced selectivity and potency against specific cancer cell lines .

- Another research effort focused on the synthesis of β-amino acid derivatives that demonstrated antiviral activity against tobacco mosaic virus. While not directly involving this compound, the findings suggest a promising avenue for developing antiviral agents from similar structures .

Applications in Research and Industry

This compound serves multiple roles in scientific research:

- Building Block in Organic Synthesis : It is utilized as a precursor for synthesizing more complex organic molecules.

- Biochemical Probes : The compound is being investigated for its potential to act as a probe in biochemical assays, particularly those targeting enzymatic activity.

- Pharmaceutical Development : Its unique structure makes it a candidate for further development into therapeutic agents aimed at treating viral infections or cancers.

Q & A

Q. What are common synthetic routes for tert-Butyl (3S)-3-(pyrimidin-4-ylamino)pyrrolidine-1-carboxylate?

The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrrolidine ring. A general approach includes:

Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine .

Amination : Coupling of the Boc-protected pyrrolidine with pyrimidin-4-amine via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig conditions) to install the pyrimidinylamino group.

Purification : Silica gel chromatography or recrystallization to isolate the enantiomerically pure (3S)-isomer .

Key reagents include DMAP (dimethylaminopyridine) for catalysis and dichloromethane as a solvent. Reaction temperatures are often maintained between 0–20°C to minimize racemization .

Advanced Synthesis

Q. How can researchers optimize enantiomeric purity during synthesis?

To enhance stereochemical fidelity:

- Chiral Auxiliaries : Use (S)-proline-derived intermediates to bias the stereochemistry at the 3-position.

- Kinetic Resolution : Employ enzymes or chiral catalysts (e.g., Ru-BINAP complexes) to selectively process one enantiomer.

- Computational Guidance : Apply quantum chemical calculations (e.g., DFT) to predict transition states and identify reaction conditions that favor the (3S)-configuration. ICReDD’s integrated computational-experimental workflows can reduce trial-and-error by modeling steric and electronic effects .

Basic Characterization

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl), pyrimidine protons (δ 8.5–9.0 ppm), and pyrrolidine backbone.

- HPLC-MS : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) to verify enantiopurity. MS confirms the molecular ion ([M+H]⁺ expected at ~307 m/z).

- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .

Advanced Characterization

Q. How can contradictions in NMR data be resolved for structurally similar analogs?

Discrepancies often arise from dynamic effects (e.g., rotamers) or solvent-dependent shifts. Strategies include:

- Variable Temperature NMR : Identify broadening or splitting due to conformational exchange.

- COSY/NOESY : Map through-space correlations to distinguish regioisomers (e.g., pyrimidin-4-yl vs. pyridin-3-yl substitution).

- Comparative Analysis : Cross-reference with analogs like tert-butyl 4-(pyridin-3-yl)piperidine-1-carboxylate (δ shifts ~0.3 ppm for pyridine vs. pyrimidine) .

Basic Safety

Q. What safety protocols are essential when handling this compound?

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Respiratory Protection : Use fume hoods or N95 masks if handling powders to avoid inhalation.

- Emergency Measures : Immediate access to eyewash stations and ethanol for decontamination (Boc groups may hydrolyze to corrosive byproducts) .

Advanced Reactivity

Q. How does the compound behave under acidic or basic conditions?

- Acidic Hydrolysis : The Boc group cleaves with TFA (trifluoroacetic acid) or HCl/dioxane, yielding the free pyrrolidine amine.

- Base Stability : The pyrimidine ring is resistant to nucleophilic attack under mild basic conditions (pH < 10), but prolonged exposure to NaOH may degrade the carbamate .

- Photoreactivity : UV light can induce decomposition; store in amber vials at –20°C .

Computational Design

Q. Can computational models predict this compound’s reactivity in novel reactions?

Yes. Methods include:

- Reaction Path Searches : Use Gaussian or ORCA to simulate intermediates in coupling reactions (e.g., amination steps).

- Machine Learning : Train models on datasets of pyrrolidine derivatives to predict yields or regioselectivity. ICReDD’s platform integrates such models with robotic experimentation for high-throughput validation .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across studies?

- Structural Validation : Re-examine NMR and HRMS data to rule out impurities (e.g., tert-butyl vs. benzyl carbamate byproducts).

- Assay Conditions : Control for pH, solvent (DMSO vs. water solubility), and temperature. For example, LogS values (–3.5 for this compound) indicate limited aqueous solubility, which may skew cell-based assays .

- Cross-Study Comparison : Compare with analogs like tert-butyl 3-(4-cyclopropyltriazolyl)piperidine-1-carboxylate, where steric effects reduce binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.